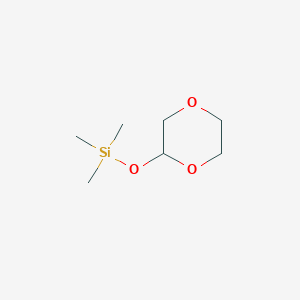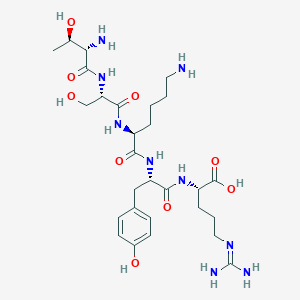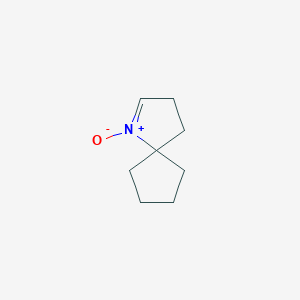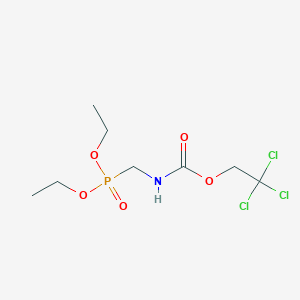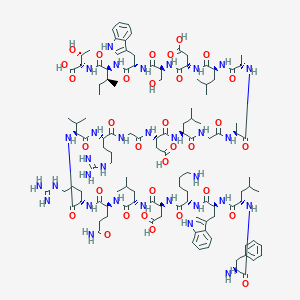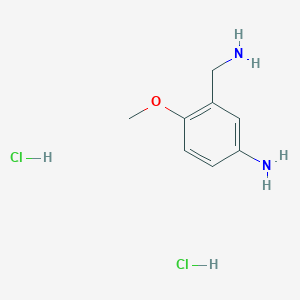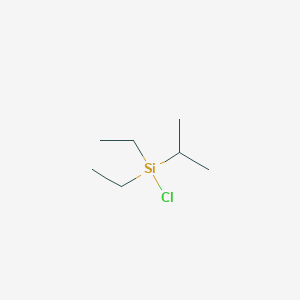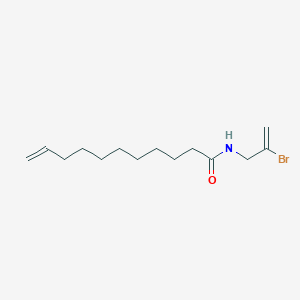
Heptadecyl D-glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptadecyl D-glucoside is a non-ionic surfactant that is commonly used in scientific research as a solubilizer and stabilizer for membrane proteins. It is a glycoside composed of a long-chain hydrophobic alkyl group (heptadecyl) and a hydrophilic glucose molecule. Heptadecyl D-glucoside has been extensively studied due to its unique properties, which make it a valuable tool for the study of membrane proteins.
Mecanismo De Acción
Heptadecyl D-glucoside works by forming micelles around hydrophobic molecules, such as membrane proteins. The hydrophobic alkyl chains of the Heptadecyl D-glucoside group form the core of the micelle, while the hydrophilic glucose molecules form the outer shell. This structure allows for the solubilization of hydrophobic molecules in aqueous solutions.
Biochemical and Physiological Effects:
Heptadecyl D-glucoside has been shown to have minimal effects on biochemical and physiological processes. It is generally considered to be non-toxic and non-irritating, making it a safe choice for scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Heptadecyl D-glucoside D-glucoside is its ability to solubilize and stabilize membrane proteins, which are notoriously difficult to study. It is also non-toxic and non-irritating, making it a safe choice for scientific research.
One limitation of Heptadecyl D-glucoside D-glucoside is that it can be expensive to produce, which can be a barrier to its widespread use. It also has limited solubility in certain solvents, which can limit its applications.
Direcciones Futuras
There are several potential future directions for Heptadecyl D-glucoside D-glucoside research. One area of interest is the development of more efficient synthesis methods, which could make Heptadecyl D-glucoside D-glucoside more accessible to researchers. Another area of interest is the development of new applications for Heptadecyl D-glucoside D-glucoside, such as in drug delivery or other biomedical applications. Finally, there is potential for further study of the mechanism of action of Heptadecyl D-glucoside D-glucoside, which could lead to a better understanding of its properties and potential applications.
Métodos De Síntesis
Heptadecyl D-glucoside can be synthesized through a variety of methods, including enzymatic and chemical synthesis. Enzymatic synthesis involves the use of glucosidase enzymes to catalyze the reaction between heptadecanol and glucose. Chemical synthesis involves the reaction of heptadecanol with glucose in the presence of an acid catalyst.
Aplicaciones Científicas De Investigación
Heptadecyl D-glucoside is widely used in scientific research as a solubilizer and stabilizer for membrane proteins. It is particularly useful for the study of integral membrane proteins, which are notoriously difficult to purify and study due to their hydrophobic nature. Heptadecyl D-glucoside can solubilize these proteins, allowing for their purification and study.
Propiedades
Número CAS |
100231-66-1 |
|---|---|
Nombre del producto |
Heptadecyl D-glucoside |
Fórmula molecular |
C23H46O6 |
Peso molecular |
418.6 g/mol |
Nombre IUPAC |
2-heptadecoxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C23H46O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28-23-22(27)21(26)20(25)19(18-24)29-23/h19-27H,2-18H2,1H3 |
Clave InChI |
WPEOSFDPNQGBCR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
Otros números CAS |
100231-66-1 |
Sinónimos |
heptadecyl D-glucoside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




